molecular formula C21H22N4O4S2 B2619709 N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide CAS No. 868977-05-3

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Cat. No. B2619709
CAS RN: 868977-05-3
M. Wt: 458.55
InChI Key: ZMOHQELDJTZDJJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that includes several functional groups. It contains a thiadiazole ring, which is a type of heterocyclic compound, and a benzamide group, which is a type of amide. The presence of the dimethoxyphenyl group suggests that this compound may have properties similar to other dimethoxyphenyl compounds, which are often used in the development of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on its specific functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the thiadiazole ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, further studies might focus on its efficacy, pharmacokinetics, and potential side effects .

properties

IUPAC Name

N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-12-5-6-14(9-13(12)2)19(27)23-20-24-25-21(31-20)30-11-18(26)22-16-10-15(28-3)7-8-17(16)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOHQELDJTZDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

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